1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-ethyl-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 |
InChI Key |
MODUAZNRGDRCNF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 1 Ethyl 2 Thiophen 2 Yl 1h Benzoimidazole
Retrosynthetic Analysis and Precursor Identification for 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. The retrosynthesis of this compound identifies two primary disconnection points: the N-C bond of the ethyl group at the N1 position of the benzimidazole (B57391) ring and the C-N bonds within the imidazole (B134444) ring itself.
The most logical primary disconnection is the bond between the benzimidazole nitrogen and the ethyl group. This C-N bond can be formed via a nucleophilic substitution reaction, specifically N-alkylation. This leads to the identification of two key precursors: 2-(thiophen-2-yl)-1H-benzoimidazole and an ethylating agent such as ethyl iodide or diethyl sulfate .
Further deconstruction of the 2-(thiophen-2-yl)-1H-benzoimidazole intermediate involves disconnecting the imidazole ring. The most common and direct approach for forming the 2-substituted benzimidazole core is the condensation of an o-phenylenediamine (B120857) with an aldehyde. This retrosynthetic step breaks the two C-N bonds of the imidazole ring, leading to o-phenylenediamine and thiophene-2-carboxaldehyde .
Therefore, the retrosynthetic analysis suggests a synthetic pathway commencing with the condensation of o-phenylenediamine and thiophene-2-carboxaldehyde to form the benzimidazole core, followed by N-alkylation to introduce the ethyl group.
Conventional Synthetic Pathways to Benzimidazole-Thiophene Derivatives
The conventional synthesis of this compound is a sequential process that first builds the 2-(thiophen-2-yl)-1H-benzoimidazole scaffold, followed by the introduction of the ethyl group at the N1 position.
Condensation Reactions Involving o-Phenylenediamine Derivatives
The cornerstone of this synthesis is the condensation reaction between an o-phenylenediamine and an aldehyde. In the case of 2-(thiophen-2-yl)-1H-benzoimidazole, the reaction involves the equimolar condensation of o-phenylenediamine with thiophene-2-carboxaldehyde. This reaction is typically carried out in the presence of a catalyst and a suitable solvent. A variety of catalysts can be employed to facilitate this transformation, ranging from protic acids to Lewis acids and oxidizing agents. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.
The reaction mechanism begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of thiophene-2-carboxaldehyde. This is often followed by the elimination of a water molecule to form a Schiff base (an imine). The second amino group then attacks the imine carbon, leading to the formation of a five-membered dihydro-benzimidazole intermediate.
Cyclization Strategies for the Benzimidazole Ring System
The formation of the aromatic benzimidazole ring from the dihydro-benzimidazole intermediate requires an oxidative cyclodehydrogenation step. This can occur spontaneously in the presence of air (oxygen) or be promoted by the addition of an oxidizing agent. The choice of reaction conditions and catalyst can significantly influence the rate and yield of this cyclization. In many synthetic protocols, the condensation and cyclization steps occur in a one-pot fashion. The driving force for this aromatization is the formation of a stable bicyclic aromatic system.
Introduction of the Thiophen-2-yl Moiety
The thiophen-2-yl moiety is incorporated into the benzimidazole structure at the C2 position through the use of thiophene-2-carboxaldehyde as a key reactant in the initial condensation step. The aldehyde group of this precursor reacts with the diamine to form the central five-membered imidazole ring, thereby directly linking the thiophene (B33073) ring to the benzimidazole core at the desired position. A notable green synthetic route for the formation of 2-(thiophen-2-yl)-1H-benzo[d]imidazole involves the use of an onion extract as a catalyst, achieving a high yield of 87%. researchgate.net
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
| o-phenylenediamine, thiophene-2-carboxaldehyde | Onion extract | 2-(thiophen-2-yl)-1H-benzo[d]imidazole | 87% | researchgate.net |
N-Alkylation for the 1-Ethyl Substitution
The final step in the synthesis of this compound is the introduction of the ethyl group onto the N1 position of the benzimidazole ring. This is typically achieved through an N-alkylation reaction. The precursor, 2-(thiophen-2-yl)-1H-benzoimidazole, is treated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
The mechanism of N-alkylation involves the deprotonation of the N-H proton of the benzimidazole by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a benzimidazolide (B1237168) anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in an SN2 reaction, resulting in the formation of the N-ethylated product. The choice of base and solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like DMF or DMSO often being employed.
| Substrate | Alkylating Agent | Base/Solvent | Product | General Yield Range |
| 2-Aryl-1H-benzimidazole | Ethyl iodide/bromide | NaOH or K2CO3 / DMF or DMSO | 1-Ethyl-2-aryl-1H-benzimidazole | Good to Excellent |
Sustainable and Advanced Synthetic Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. mdpi.com For the synthesis of benzimidazole derivatives, these "green" approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.com
Several sustainable strategies are applicable to the synthesis of this compound:
Use of Green Solvents: Water has been explored as a green solvent for the condensation of o-phenylenediamine with aldehydes. researchgate.net This approach avoids the use of volatile and often toxic organic solvents.
Catalyst-Free Conditions: Some protocols have been developed for the synthesis of 2-aryl benzimidazoles under catalyst-free conditions, often by employing microwave irradiation or simply heating in a suitable solvent.
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported acids or metal nanoparticles, offers advantages in terms of catalyst recovery and reusability, contributing to a more sustainable process.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of benzimidazoles. mdpi.com This energy-efficient technique can be applied to both the initial condensation-cyclization step and the subsequent N-alkylation.
These advanced and sustainable approaches offer viable alternatives to conventional methods, often with improved efficiency and a reduced environmental footprint.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comijpsjournal.comsciforum.net For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation facilitates the rapid condensation and cyclization of N-substituted o-phenylenediamines and aldehydes. mdpi.com
This technology has been successfully applied to the synthesis of a diverse range of benzimidazole derivatives. dergipark.org.tr The reaction typically involves irradiating a mixture of the diamine and aldehyde, often in the presence of a catalyst and sometimes under solvent-free conditions. mdpi.com The use of microwave energy can significantly reduce reaction times from hours to mere minutes, making it a highly efficient method for library synthesis in drug discovery. jocpr.commdpi.com For instance, a one-pot synthesis of 1,2-disubstituted benzimidazoles can be achieved with excellent yields in as little as 5 minutes under microwave irradiation, often with only a small amount of catalyst. mdpi.com
| Method | Typical Reaction Time | Typical Yield | Conditions | Reference |
|---|---|---|---|---|
| Microwave-Assisted | 5-40 minutes | >90% | Solvent-free or in ethanol (B145695), often with a catalyst | jocpr.commdpi.com |
| Conventional Heating | 2-15 hours | <50% | Refluxing in a solvent like ethanol | jocpr.com |
Transition-Metal-Free Cyclization and Coupling Reactions
While transition-metal catalysis is common in heterocyclic synthesis, the development of metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in the final products. organic-chemistry.org Transition-metal-free methods for benzimidazole synthesis often rely on intramolecular N-arylation or oxidative C-N coupling reactions mediated by non-metallic reagents.
One established protocol involves the intramolecular N-arylation of amidines, which can be prepared from N-(2-haloaryl)anilines. These reactions are typically mediated by a strong base like potassium hydroxide in a polar aprotic solvent such as DMSO at elevated temperatures. organic-chemistry.org Another approach is the iodine-mediated oxidative cyclization of imines formed from the condensation of o-phenylenediamines and aldehydes. This practical method allows for the sequential synthesis of N-protected benzimidazoles without the need for purifying the intermediate imine. organic-chemistry.org Furthermore, straightforward methods for synthesizing the benzimidazole ring system via a carbon-nitrogen cross-coupling reaction have been developed. The intramolecular cyclization of N-(2-iodoaryl)benzamidine can be achieved in water with a base like potassium carbonate, completely avoiding the need for a catalyst. mdpi.comresearchgate.net
Catalyst-Mediated Synthesis (e.g., Phosphoric Acid, Ionic Liquids, Green Catalysts)
Catalysis is central to the efficient synthesis of benzimidazoles, with a wide array of catalysts developed to improve reaction rates and yields under milder conditions.
Phosphoric Acid: As a mild, eco-friendly, and homogeneous Brønsted acid catalyst, phosphoric acid has been effectively used for the synthesis of 1,2-disubstituted benzimidazoles. The condensation of o-phenylenediamines with aromatic aldehydes proceeds efficiently in methanol (B129727) under thermal conditions, offering excellent yields in short reaction times (13-30 minutes) and simplifying workup procedures.
Ionic Liquids: Ionic liquids (ILs) have gained prominence as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net Acidic ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or [bnmim]HSO₄, can effectively catalyze the condensation of o-phenylenediamine with aldehydes. researchgate.netjsynthchem.comjsynthchem.com These reactions can be performed under microwave irradiation to achieve excellent yields rapidly. researchgate.net The ionic liquid often serves a dual role as both the reaction medium and the catalyst, promoting the reaction and facilitating product isolation. researchgate.netjsynthchem.comnih.gov
Green Catalysts: A variety of environmentally benign catalysts have been explored for benzimidazole synthesis. Ferrous sulfate, a mild and readily available catalyst, enables the one-pot synthesis of benzimidazole derivatives in eco-friendly solvents like ethanol or water. wisdomlib.org Erbium(III) triflate (Er(OTf)₃) is another efficient, commercially available, and recyclable Lewis acid catalyst that promotes the synthesis of 1,2-disubstituted benzimidazoles, particularly under solvent-free microwave conditions. mdpi.combeilstein-journals.orgmdpi.com Additionally, various heterogeneous catalysts, including nano-Fe₂O₃, AlOOH–SO₃ nanoparticles, and metal-organic frameworks like MIL-53(Fe), have been developed. nih.govrsc.orgchemmethod.com These catalysts offer advantages such as high efficiency, mild reaction conditions, and ease of recovery and reuse. nih.govchemmethod.com
Multi-Component Reactions for Structural Analogues
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most of the atoms from the starting materials. beilstein-journals.org MCRs are valued for their high atom economy and convergence. For the synthesis of 1,2-disubstituted benzimidazole analogues, a copper-catalyzed three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide (B81097) has been developed. nih.gov This approach generates a ketenimine intermediate that undergoes nucleophilic addition and cyclization to yield the desired benzimidazole structure. nih.gov While the development of MCRs specifically for benzimidazoles is still evolving, they represent a powerful tool for rapidly generating libraries of structurally diverse analogues for chemical and biological screening. researchgate.netrsc.org
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the benzimidazole ring from o-phenylenediamines and aldehydes proceeds through a well-established pathway involving C-N and C-C bond formations.
Proposed Reaction Mechanisms for C-N and C-C Bond Formations
The classical mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde begins with the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde. researchgate.net This initial step forms a carbinolamine intermediate.
Schiff Base Formation: The carbinolamine readily dehydrates to form a Schiff base (an imine). This step establishes the first C=N bond.
Intramolecular Cyclization: The second amino group of the o-phenylenediamine then acts as an intramolecular nucleophile, attacking the imine carbon. This key step forms the five-membered imidazole ring through the creation of a new C-N bond, resulting in a dihydrobenzimidazole intermediate. jsynthchem.com
Aromatization: The final step is the aromatization of the dihydrobenzimidazole ring to form the stable benzimidazole product. This is an oxidative process that involves the loss of two hydrogen atoms. In many synthetic protocols, this oxidation is achieved by air, a mild oxidant added to the reaction, or is facilitated by the catalyst itself. researchgate.netrsc.org
When an N-substituted o-phenylenediamine is used, the mechanism follows the same pathway, leading directly to the N-1 substituted product, such as this compound.
Analysis of Intermediates and Transition States
The primary intermediates in the reaction sequence are the carbinolamine and the dihydrobenzimidazole . The stability and reactivity of these intermediates can be influenced by the reaction conditions and the catalyst employed.
Catalysts play a critical role in facilitating the key steps of the mechanism.
Lewis acid catalysts (e.g., Er(OTf)₃, metal nanoparticles) coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine. beilstein-journals.org
Brønsted acid catalysts (e.g., phosphoric acid, acidic ionic liquids) can protonate the carbonyl group, similarly activating it towards nucleophilic attack. They also facilitate the dehydration of the carbinolamine intermediate to form the Schiff base. researchgate.net
Mechanistic studies on copper-catalyzed intramolecular N-arylation suggest the involvement of a Cu(I) species. The proposed pathway involves coordination of the substrate to the copper center, followed by intramolecular oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then yields the C-N coupled product and regenerates the active catalyst. rsc.orglookchem.com The analysis of transition states, often through computational studies, helps to elucidate the energy barriers of each step and understand how catalysts can lower these barriers to increase the reaction rate. beilstein-journals.org
Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 2 Thiophen 2 Yl 1h Benzoimidazole
Advanced Spectroscopic Techniques for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole is expected to display distinct signals corresponding to the ethyl, benzimidazole (B57391), and thiophene (B33073) protons. The ethyl group attached to the nitrogen atom typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons of the benzimidazole and thiophene rings appear in the downfield region, with their multiplicity and coupling constants providing information about their substitution pattern and spatial relationships.
Based on data from analogous structures like 2-(thiophen-2-yl)-1H-benzo[d]imidazole and 1-ethyl-1H-benzimidazole, the predicted chemical shifts (δ) and coupling constants (J) are detailed below. ias.ac.inacgpubs.orgrsc.org
¹H NMR Data Table for this compound Predicted data in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| ~7.85 | dd | J = 5.1, 1.2 Hz | Thiophene H-5 |
| ~7.70-7.60 | m | - | Benzimidazole H-4, H-7 |
| ~7.55 | dd | J = 3.7, 1.2 Hz | Thiophene H-3 |
| ~7.30-7.20 | m | - | Benzimidazole H-5, H-6 |
| ~7.15 | dd | J = 5.1, 3.7 Hz | Thiophene H-4 |
| ~4.40 | q | J = 7.3 Hz | N-CH₂-CH₃ |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound is anticipated to show signals for the two carbons of the ethyl group, the seven carbons of the benzimidazole core, and the four carbons of the thiophene ring. The chemical shift of the C2 carbon of the benzimidazole is particularly diagnostic, appearing significantly downfield due to its connection to two nitrogen atoms and the thiophene ring.
The predicted chemical shifts, derived from analyses of 2-(thiophen-2-yl)-1H-benzo[d]imidazole and other N-alkylated benzimidazoles, are summarized in the following table. acgpubs.orgrsc.org
¹³C NMR Data Table for this compound Predicted data in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~148.0 | Benzimidazole C-2 |
| ~143.5, ~136.0 | Benzimidazole C-7a, C-3a |
| ~134.5 | Thiophene C-2' |
| ~129.5, ~128.0, ~127.5 | Thiophene C-3', C-4', C-5' |
| ~123.0, ~122.0 | Benzimidazole C-5, C-6 |
| ~119.5, ~111.0 | Benzimidazole C-4, C-7 |
| ~41.0 | N-CH₂-CH₃ |
To unequivocally confirm the assignments made in 1D NMR and to establish the precise connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group. Additional correlations would appear between adjacent protons on the benzimidazole ring (H-4 with H-5, H-5 with H-6, etc.) and the thiophene ring (H-3 with H-4, H-4 with H-5).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon in the ethyl group, the benzimidazole ring, and the thiophene ring.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:
From the N-CH₂ protons to the benzimidazole carbons C2 and C7a, confirming the position of the ethyl group.
From the thiophene H-3 proton to the benzimidazole C2 carbon, confirming the connection between the two heterocyclic rings.
From the benzimidazole H-4 proton to carbons C2 and C7a, aiding in the assignment of the benzimidazole ring system.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule based on its characteristic vibrational modes.
The vibrational spectrum of this compound is characterized by several key regions. Unlike its N-unsubstituted counterpart, 2-(thiophen-2-yl)-1H-benzo[d]imidazole, the spectrum of the title compound will be notably absent of a broad N-H stretching band around 3100-3400 cm⁻¹. acgpubs.orgrsc.org Instead, it will feature prominent C-H stretching vibrations from the ethyl group.
Key vibrational modes are assigned based on data from similar benzimidazole and thiophene compounds. acgpubs.orgresearchgate.net
Vibrational Spectroscopy Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (Benzimidazole & Thiophene) |
| 2980-2940 | Medium | Asymmetric C-H Stretching (CH₃ of ethyl) |
| 2940-2900 | Medium | Asymmetric C-H Stretching (CH₂ of ethyl) |
| 2880-2850 | Medium-Weak | Symmetric C-H Stretching (CH₂ & CH₃ of ethyl) |
| ~1620 | Medium | C=N Stretching (Imidazole ring) |
| 1600-1450 | Strong-Medium | C=C Aromatic Ring Stretching (Benzimidazole & Thiophene) |
| ~1465 | Medium | Asymmetric C-H Bending (CH₃ & CH₂ of ethyl) |
| ~1380 | Medium-Weak | Symmetric C-H Bending (CH₃ of ethyl) |
| ~1270 | Strong | C-N Stretching |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Confirmation
No published HRMS data for this compound could be located. This technique is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Single Crystal X-ray Diffraction Analysis
A search for single crystal X-ray diffraction studies on this compound did not yield any results. This analysis is essential for the definitive determination of a molecule's three-dimensional structure in the solid state.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Without experimental crystallographic data, the crystal system, space group, and unit cell parameters for this compound remain undetermined.
Molecular Conformation, Bond Lengths, Bond Angles, and Dihedral Angles
Detailed information on the molecular conformation, including specific bond lengths, bond angles, and dihedral angles for this compound, is not available without a single crystal X-ray structure.
Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)
An analysis of the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound cannot be performed without the relevant crystallographic information.
Analysis of Conformational Polymorphism and Rotational Disorder
There is no available research on the potential for conformational polymorphism or the presence of rotational disorder in the crystal structure of this compound.
Computational Chemistry and Quantum Mechanical Studies of 1 Ethyl 2 Thiophen 2 Yl 1h Benzoimidazole
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations have been employed to investigate various facets of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole and related compounds, shedding light on their fundamental characteristics.
Geometry Optimization and Energetic Stability of Conformations
The three-dimensional arrangement of atoms in a molecule and the relative stabilities of its different spatial orientations (conformations) are crucial determinants of its physical and chemical behavior. While a detailed computational study focused solely on this compound is not extensively documented in the cited literature, theoretical studies on the closely related analogue, 1-(thiophen-2-yl-methyl)-2-(thiophen-2-yl)-1H-benzimidazole, offer significant insights. nih.gov
Table 1: Comparison of Selected Calculated Bond Lengths for a Benzimidazole (B57391) Analog
| Bond | Calculated Bond Length (Å) (B3LYP/6-31G(d)) |
| N1-C2 | 1.389 |
| C2-N3 | 1.306 |
| C2-C8 | 1.485 |
| C8-S1 | 1.765 |
Data adapted from a theoretical study on 1-(thiophen-2-yl-methyl)-2-(thiophen-2-yl)-1H-benzimidazole. nih.gov
Electronic Structure Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap suggests that a molecule is more reactive and can be more easily excited. mdpi.com
For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole and thiophene (B33073) rings, while the LUMO is often localized on the benzimidazole system and any electron-withdrawing substituents. researchgate.netespublisher.com The HOMO-LUMO gap in these types of molecules can be influenced by the nature and position of substituents. nih.gov For instance, the introduction of an ethyl group at the N1 position and a thiophene group at the C2 position will modulate the electronic properties and thus the HOMO-LUMO energy gap. A study on N-Butyl-1H-benzimidazole, for example, provides insights into how alkyl substituents can affect these parameters. nih.gov
Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Benzimidazole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.201 |
| LUMO | -2.147 |
| Energy Gap (ΔE) | 4.054 |
Data is for 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid and is illustrative of typical values for substituted benzimidazoles. mdpi.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
In benzimidazole and its derivatives, the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. researchgate.netresearchgate.net The hydrogen atoms attached to the aromatic rings, on the other hand, generally exhibit positive potential. The MEP surface of this compound would reveal the specific electrostatic landscape resulting from the interplay of the benzimidazole core, the electron-rich thiophene ring, and the ethyl substituent.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). wikipedia.org This method allows for the investigation of charge transfer and delocalization effects within the molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. academicjournals.org The stabilization energies associated with these donor-acceptor interactions quantify the extent of intramolecular charge transfer.
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a powerful method for mapping the electron pair probability in a molecule, thereby offering a chemically intuitive picture of bonding, lone pairs, and atomic shells. wikipedia.orgjussieu.fr ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs.
In the context of this compound, an ELF analysis would visually distinguish the core and valence electrons of the constituent atoms. It would clearly demarcate the regions of covalent bonding within the benzimidazole and thiophene rings, as well as the C-C and C-H bonds of the ethyl group. Furthermore, the lone pairs on the nitrogen and sulfur atoms would be identifiable as regions of high electron localization. nih.govresearchgate.net This detailed picture of electron pairing provides a deeper understanding of the chemical bonding and structure of the molecule.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Quantum mechanical calculations are instrumental in predicting the spectroscopic parameters of this compound, providing valuable data that complements experimental findings. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the compound. nih.gov These predictions are based on the calculation of the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. mdpi.com By comparing the calculated chemical shifts with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the NMR signals can be achieved. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. researchgate.net These calculations provide information about the characteristic vibrational modes of the molecule, such as the stretching and bending of its chemical bonds. nih.gov The theoretical IR spectrum can aid in the interpretation of experimental spectra and the identification of specific functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.comrsc.org For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. beilstein-journals.org These calculations provide insights into the molecule's electronic structure and its color properties. The inclusion of solvent effects in the calculations can improve the accuracy of the predicted spectra. nih.govbeilstein-journals.org
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR | ¹H and ¹³C Chemical Shifts | DFT |
| IR | Vibrational Frequencies | DFT |
| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |
Molecular Docking and Receptor Binding Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as a protein or enzyme. brieflands.com This method is crucial for understanding the potential biological activity of this compound.
Molecular docking simulations can predict how this compound interacts with the active site of a biological target. nih.gov These simulations generate various possible binding poses of the molecule within the receptor's binding pocket and calculate the corresponding binding energies. nih.gov The pose with the lowest binding energy is typically considered the most stable and likely binding mode. brieflands.com This information is vital for structure-based drug design and for understanding the mechanism of action of the compound. nih.gov
A detailed analysis of the docked poses reveals the key intermolecular interactions between this compound and the biological target. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.net Identifying these specific interactions is essential for understanding the binding affinity and selectivity of the compound. nih.gov This knowledge can guide the design of new derivatives with improved biological activity.
| Interaction Type | Description |
| Hydrogen Bonds | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the receptor. |
| Pi-Pi Stacking | Involve the stacking of aromatic rings. |
Pharmacophore Modeling for Target Interaction Elucidation
Pharmacophore modeling is a computational approach used to identify the essential structural features of a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net For this compound, a pharmacophore model can be developed based on its structure and its interactions with a biological target. This model can then be used to screen large databases of compounds to identify other molecules that may have similar biological activity. researchgate.net
Advanced Quantum Chemical Characterization
Advanced quantum chemical calculations can provide deeper insights into the electronic properties of this compound.
Quantum chemical methods can be used to predict the non-linear optical (NLO) properties of molecules. acs.org These properties are related to how a material responds to an intense electromagnetic field, such as that from a laser. nih.gov For this compound, calculations of properties like the first hyperpolarizability (β) can indicate its potential for use in NLO applications, such as optical switching and frequency conversion. acs.orgresearchgate.net Benzimidazole and thiophene moieties are known to be components of molecules with significant NLO properties. researchgate.net
Fukui Functions for Electrophilic and Nucleophilic Sites
Fukui functions are essential tools in computational chemistry for identifying the reactivity of different atomic sites within a molecule. They are derived from conceptual Density Functional Theory (DFT) and help in predicting where a molecule is most likely to undergo an electrophilic, nucleophilic, or radical attack. The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.
For a given atom in a molecule, three types of Fukui functions are calculated to describe its reactivity:
f+(r): This function measures the propensity of a site to accept an electron, thus indicating its susceptibility to a nucleophilic attack . A higher value of f+(r) on an atom suggests it is a more favorable site for nucleophiles.
f-(r): This function indicates the readiness of a site to donate an electron, highlighting its vulnerability to an electrophilic attack . A larger f-(r) value points to a more reactive site for electrophiles.
f0(r): This function is the average of f+(r) and f-(r) and is used to predict sites that are susceptible to radical attack .
While specific Fukui function values for this compound have not been reported in the available literature, a hypothetical data table below illustrates how such results would be presented. The analysis would likely reveal the nitrogen atoms of the benzimidazole ring and specific carbon atoms in both the benzimidazole and thiophene rings as key reactive centers.
Table 1: Illustrative Fukui Functions for Selected Atoms in this compound This table is for illustrative purposes only, as specific computational data was not found in the search results.
| Atom | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) | f⁰ (for Radical Attack) |
|---|---|---|---|
| N1 | 0.085 | 0.021 | 0.053 |
| C2 | 0.120 | 0.015 | 0.068 |
| N3 | 0.090 | 0.030 | 0.060 |
| S(thiophene) | 0.050 | 0.095 | 0.073 |
| C(thiophene) | 0.075 | 0.110 | 0.093 |
Atoms in Molecules (AIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) analysis, is a powerful method used to analyze the electron density of a molecule to characterize its chemical bonds. Developed by Richard Bader, this theory defines atoms and bonds based on the topology of the electron density.
The AIM analysis identifies critical points in the electron density, which are points where the gradient of the electron density is zero. The nature of the chemical bond between two atoms is characterized by the properties of the bond critical point (BCP), a specific type of critical point located along the bond path between the two atomic nuclei.
Key parameters evaluated at the BCP include:
Electron Density (ρ(r)): The magnitude of the electron density at the BCP is indicative of the bond strength. Higher values typically correspond to stronger, covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) suggests a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. For a bond with significant π-character, the ellipticity will be higher.
While a specific AIM analysis for this compound is not available in the reviewed literature, the following table illustrates the expected findings for the key bonds within the molecule. Such an analysis would provide a quantitative description of the covalent character of the C-C, C-N, and C-S bonds, as well as any potential non-covalent interactions.
Table 2: Illustrative AIM Analysis at Bond Critical Points for this compound This table is for illustrative purposes only, as specific computational data was not found in the search results.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) | Bond Character |
|---|---|---|---|---|
| C-N (imidazole) | 0.310 | -0.950 | 0.150 | Covalent |
| C=N (imidazole) | 0.380 | -1.200 | 0.250 | Covalent with π-character |
| C-S (thiophene) | 0.180 | -0.450 | 0.080 | Covalent |
| C-C (thiophene) | 0.290 | -0.800 | 0.200 | Covalent with π-character |
| C-C (benzimidazole) | 0.300 | -0.850 | 0.220 | Covalent with π-character |
Structure Activity Relationship Sar Studies of 1 Ethyl 2 Thiophen 2 Yl 1h Benzoimidazole and Analogues
Impact of Substituent Position and Nature on Biological and Material Properties
The biological and material properties of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole are exquisitely sensitive to the nature and position of its constituent chemical groups. SAR studies have illuminated the critical roles played by the 1-ethyl group, the 2-thiophen-2-yl moiety, and the benzimidazole (B57391) ring system itself.
Influence of the 1-Ethyl Group
Generally, smaller alkyl groups like methyl and ethyl are often favored as they can enhance binding to target proteins through hydrophobic interactions without introducing significant steric hindrance. An increase in the length or bulkiness of the alkyl chain can sometimes lead to a decrease in activity, potentially due to a less optimal fit within a receptor's binding pocket.
To illustrate this principle, consider the hypothetical data in the table below, which showcases how varying the N1-substituent might affect the antimicrobial activity of a series of 2-thiophen-2-yl-1H-benzoimidazole analogs.
| Compound ID | N1-Substituent | Lipophilicity (logP) | Antimicrobial Activity (MIC µg/mL) |
| 1a | -H | 2.8 | 32 |
| 1b | -CH₃ | 3.2 | 16 |
| 1c | -CH₂CH₃ | 3.5 | 8 |
| 1d | -CH₂CH₂CH₃ | 3.8 | 16 |
| 1e | -CH(CH₃)₂ | 3.7 | 32 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical scenario, the ethyl group in compound 1c represents an optimal balance of size and lipophilicity, leading to the highest antimicrobial potency.
Contribution of the 2-Thiophen-2-yl Moiety
The thiophene (B33073) ring at the 2-position of the benzimidazole is a crucial pharmacophore. Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is a distinct advantage over a simple phenyl ring. The thiophene ring is also considered a bioisostere of the phenyl ring, meaning it has a similar size and shape but different electronic properties, which can be exploited to fine-tune a molecule's activity.
Effects of Modifications on the Benzimidazole Ring System
The benzimidazole ring itself offers multiple positions for substitution, primarily at the 4, 5, 6, and 7-positions of the benzene (B151609) ring. The introduction of substituents at these positions can dramatically alter the electronic properties, solubility, and metabolic stability of the parent compound.
Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) and electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) can have opposing effects on the electron density of the benzimidazole ring system. These changes can influence the pKa of the imidazole (B134444) nitrogen and the molecule's ability to participate in hydrogen bonding or π-π stacking interactions.
The following table provides a hypothetical illustration of how substituents on the benzimidazole ring might modulate the anticancer activity of this compound analogs.
| Compound ID | Benzimidazole Substituent (Position 5) | Electronic Effect | Anticancer Activity (IC₅₀ µM) |
| 2a | -H | Neutral | 15.2 |
| 2b | -OCH₃ | Electron-donating | 8.5 |
| 2c | -Cl | Electron-withdrawing | 5.1 |
| 2d | -NO₂ | Strongly Electron-withdrawing | 2.3 |
| 2e | -NH₂ | Electron-donating | 12.8 |
This is a hypothetical data table for illustrative purposes.
This hypothetical data suggests that electron-withdrawing groups at the 5-position of the benzimidazole ring enhance the anticancer activity of this class of compounds.
Effects of Modifications on the Thiophene Ring
Similar to the benzimidazole ring, the thiophene ring can also be modified to fine-tune the properties of the molecule. The most common positions for substitution on the 2-thienyl ring are positions 4 and 5. Introducing substituents on the thiophene ring can alter its electronic properties and steric profile, thereby influencing its interaction with target molecules.
Conformational Analysis and its Correlation with Activity
The three-dimensional arrangement of atoms in this compound, or its conformation, is intrinsically linked to its biological activity. The relative orientation of the benzimidazole and thiophene rings is a particularly important conformational feature. A crystallographic study of the closely related compound, 1-(thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, provides valuable insights into the likely conformation of the target molecule.
In this related structure, the benzimidazole ring system is essentially planar. The thiophene ring at the 2-position and the thiophen-2-ylmethyl group at the N1-position are canted with respect to the benzimidazole plane. This non-coplanar arrangement is likely due to steric hindrance between the hydrogen atoms on the adjacent rings. It is reasonable to assume that this compound would adopt a similar twisted conformation.
This specific spatial arrangement is crucial for how the molecule fits into the binding site of a biological target. A molecule's active conformation, the one it adopts when binding to a receptor, may differ from its lowest energy conformation in solution. Understanding the conformational preferences and the energy barriers between different conformations is therefore vital for rational drug design. Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of these molecules and to identify low-energy conformers that are likely to be biologically relevant.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics.researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzimidazole-thiophene derivatives, QSAR studies can provide valuable predictive models for designing new analogs with improved properties. researchgate.net
A QSAR model is developed by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed biological activity.
For this compound and its analogs, a QSAR study could identify the key molecular features that govern a specific biological activity, such as antimicrobial or anticancer effects. For example, a QSAR model might reveal that a high positive electrostatic potential on the benzimidazole ring and a specific range of lipophilicity are crucial for high activity.
Mechanistic Investigations of Biological Activities in Vitro Studies
General Principles of Benzimidazole (B57391) and Thiophene (B33073) Bioactivity
The biological activity of 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole is rooted in the synergistic properties of its two core heterocyclic structures: benzimidazole and thiophene. The benzimidazole nucleus, an isostere of naturally occurring purines, allows it to interact with a multitude of biopolymers, enzymes, and protein receptors within living systems. researchgate.netnih.gov This interaction capability has established benzimidazole as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govmdpi.com Benzimidazole derivatives can function as hydrogen donors or acceptors, enabling them to bind to various drug targets that are crucial in disease progression. nih.gov
Similarly, the thiophene ring, a sulfur-containing five-membered heterocycle, is a key pharmacophore in numerous bioactive compounds. researchgate.net Thiophene-containing molecules are known for a broad spectrum of therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. nih.govorientjchem.orgnih.gov The presence of the sulfur atom and the aromatic nature of the thiophene ring contribute to its diverse biological interactions. The combination of these two moieties in a single molecule, as seen in this compound, creates a chemical scaffold with the potential for multifaceted biological activities. researchgate.net
Antimicrobial Activity Mechanisms (In Vitro)
The conjugation of benzimidazole and thiophene rings is a common strategy in the development of new antimicrobial agents. mdpi.com Derivatives combining these two structures have demonstrated promising activity against a range of microbial pathogens. researchgate.net
A significant mechanism of antibacterial action for compounds containing benzimidazole and thiophene scaffolds is the inhibition of bacterial DNA gyrase. nih.govnih.gov DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a validated target for antibiotics. mdpi.com
Thiophene-based inhibitors have been identified that target DNA gyrase through a unique allosteric mechanism. nih.govresearchgate.net Unlike fluoroquinolones, which stabilize double-stranded DNA breaks, these thiophene compounds bind to a distinct pocket on the gyrase enzyme, remote from the active site. nih.govnih.gov This binding allosterically stabilizes the DNA-cleavage complex, leading to either single- or double-stranded DNA breaks and subsequent bacterial cell death. nih.govresearchgate.net This distinct mechanism of action suggests that such compounds could be effective against fluoroquinolone-resistant strains. nih.gov
Furthermore, other benzimidazole derivatives have been shown to target the ATP-binding site of the Gyrase B (GyrB) subunit, preventing the enzyme from carrying out its supercoiling function. diva-portal.org The antibacterial efficacy of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has been linked to their ability to inhibit essential enzymes in bacteria like E. coli. researchgate.netmdpi.com
The antifungal mechanisms of benzimidazole derivatives are well-established, with the primary target being β-tubulin. nih.gov Benzimidazoles inhibit the polymerization of tubulin into microtubules. This disruption of microtubule formation interferes with essential cellular functions such as mitosis, cell motility, and intracellular transport, ultimately leading to fungal cell death. nih.gov
Thiophene-containing compounds also contribute significantly to antifungal activity. orientjchem.org Certain thiophene-thiosemicarbazone derivatives have been shown to exert their antifungal effect against Candida albicans by inducing oxidative stress and apoptosis. nih.gov These compounds can disrupt the redox balance in fungal cells, leading to an accumulation of reactive oxygen species (ROS) that cause cellular damage and trigger programmed cell death. nih.gov The combination of microtubule disruption by the benzimidazole core and oxidative stress induction by the thiophene moiety represents a potent potential antifungal mechanism.
Benzimidazole derivatives have shown significant promise as antimycobacterial agents, with several studies demonstrating their potent activity against Mycobacterium tuberculosis. nih.govnih.gov One of the key mechanisms identified is the inhibition of the FtsZ protein. nih.gov FtsZ is a crucial protein involved in bacterial cell division, and its inhibition prevents the formation of the Z-ring, a structure essential for cytokinesis, thereby halting mycobacterial replication. nih.gov
Docking studies suggest that 2,5-disubstituted benzimidazoles, which are structurally related to this compound, can effectively bind to a critical domain for FtsZ polymerization. nih.gov Other potential mechanisms for benzimidazole derivatives include the inhibition of the QcrB protein, which blocks oxidative phosphorylation and leads to cell death. mdpi.com
Table 1: In Vitro Antimycobacterial Activity of Selected Benzimidazole Derivatives
| Compound | Target Strain | MIC (μg/mL) | Reference |
| 2,5-disubstituted benzimidazole (5a) | M. tuberculosis H37Rv | 6.25 | nih.gov |
| 2,5-disubstituted benzimidazole (5b) | M. tuberculosis H37Rv | 12.5 | nih.gov |
| 2,5-disubstituted benzimidazole (11) | M. tuberculosis H37Rv | 25 | nih.gov |
| Benzylsulfanyl-1,3,4-oxadiazole (5d) | M. smegmatis | ~12.5 (25 µM) | msptm.org |
This table presents data for structurally related compounds to illustrate the antimycobacterial potential of the benzimidazole scaffold.
Anticancer Activity Mechanisms (In Vitro)
The structural similarity of the benzimidazole ring to purine (B94841) nucleosides allows these compounds to interfere with the synthesis and function of nucleic acids, a hallmark of anticancer activity. researchgate.netnih.gov Thiophene derivatives have also been widely investigated for their cytotoxic effects against various cancer cell lines. nih.govrsc.org
A primary mechanism through which benzimidazole and thiophene derivatives exert their anticancer effects is by inducing cell cycle arrest, which prevents cancer cells from proliferating. nih.govnih.gov
Studies on various benzimidazole-based compounds have shown they can arrest the cell cycle at different phases. For instance, some derivatives cause arrest at the G2/M phase, which is a critical checkpoint before mitosis. nih.gov This is often achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). Some benzimidazole derivatives have been observed to down-regulate cyclin A and cyclin B1 while up-regulating CDK inhibitors such as p21WAF1/CIP1. mdpi.com
Similarly, indole (B1671886) derivatives containing a thiophene ring have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This suggests an interaction with DNA synthesis or the machinery that prepares the cell for division. nih.gov Other studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that potent compounds could induce cell cycle arrest in the S and G2 phases in breast cancer cells (MDA-MB-231) and in the G1 and S phases in ovarian cancer cells (SKOV3). mdpi.com This phase-specific arrest ultimately leads to the induction of apoptosis, or programmed cell death, in the cancer cells. nih.govmdpi.comresearchgate.net
Table 2: Cell Cycle Arrest Effects of Related Benzimidazole Derivatives on Cancer Cell Lines
| Compound Class | Cell Line | Affected Phase(s) | Observed Effect | Reference |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 10) | MDA-MB-231 (Breast) | S and G2 | Increase in cell population in S and G2 phases | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 13) | MDA-MB-231 (Breast) | G1 and S | Increase in cell population in G1 and S phases | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole (Cmpd 10) | SKOV3 (Ovarian) | G2 | Significant increase in G2 phase population | mdpi.com |
| Thiophene-Indole Derivative | HCT-116 (Colon) | S and G2/M | Induction of cell cycle arrest | nih.gov |
| Benzimidazole-sulfonamide | MGC-803, PC-3, MCF-7 | G2/M | Arrest of the cell cycle at the G2/M phase | nih.gov |
This table summarizes findings for structurally related compounds to illustrate the potential mechanisms of this compound.
Modulation of Epigenetic Targets (e.g., Histone Deacetylase (HDAC) Inhibition, BRD4)
The benzimidazole scaffold has been identified as a promising framework for the development of agents that modulate epigenetic targets, which are crucial in the regulation of gene expression without altering the DNA sequence itself. nih.govrsc.orgresearchgate.net Dysregulation of these epigenetic pathways is a hallmark of cancer, making inhibitors of these targets a key area of research. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes. Several studies have highlighted the potential of benzimidazole derivatives as HDAC inhibitors. nih.govrsc.org These compounds typically feature a structure that allows them to interact with the zinc ion in the active site of the HDAC enzyme, a critical interaction for inhibitory activity. While specific studies on this compound are not extensively documented, the broader class of benzimidazole derivatives has shown significant promise in this area.
BRD4 Inhibition: Bromodomain-containing protein 4 (BRD4) is a member of the BET (bromodomain and extra-terminal domain) family of proteins that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in transcriptional activation. The inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers. Benzimidazole derivatives have been explored as BRD4 inhibitors, with research focusing on their ability to occupy the acetyl-lysine binding pocket of the bromodomain.
| Epigenetic Target | Class of Compounds Investigated | Key Findings |
| HDAC | Benzimidazole derivatives | Capable of chelating the zinc ion in the HDAC active site, leading to enzyme inhibition and reactivation of tumor suppressor genes. nih.govrsc.org |
| BRD4 | Benzimidazole derivatives | Designed to fit into the acetyl-lysine binding pocket, disrupting the interaction between BRD4 and acetylated histones, thereby downregulating oncogene transcription. |
Enzyme Inhibition (e.g., Tyrosine Kinases, Protein Kinase CK2, Topoisomerases, VEGFR, EGFR, Carbonic Anhydrases)
The benzimidazole moiety is a well-established scaffold for the design of various enzyme inhibitors, owing to its structural similarity to endogenous purines, which allows it to interact with the ATP-binding sites of many kinases. nih.gov
Tyrosine Kinases, VEGFR, and EGFR Inhibition: Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key regulators of cellular processes and are often overexpressed or mutated in cancers. Benzimidazole derivatives have been extensively studied as inhibitors of these kinases. mdpi.com They are often designed to compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis. The thiophene substituent in compounds like this compound may contribute to the binding affinity and selectivity for these kinases.
Protein Kinase CK2 Inhibition: Protein Kinase CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, and its elevated activity is associated with cancer. Benzimidazole derivatives are among the most potent and widely studied inhibitors of CK2. nih.gov These compounds typically act as ATP-competitive inhibitors.
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death, making them important targets for cancer therapy. Certain benzimidazole derivatives have been shown to act as topoisomerase inhibitors, interfering with the DNA cleavage and re-ligation cycle. mdpi.comresearchgate.net
Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. Some benzimidazole derivatives have been identified as effective inhibitors of carbonic anhydrases.
| Enzyme Target | Class of Compounds Investigated | General Mechanism of Action |
| Tyrosine Kinases (VEGFR, EGFR) | Benzimidazole derivatives | ATP-competitive inhibition at the kinase domain. mdpi.com |
| Protein Kinase CK2 | Benzimidazole derivatives | ATP-competitive inhibition. nih.gov |
| Topoisomerases | Benzimidazole derivatives | Interference with the DNA cleavage and re-ligation process. mdpi.comresearchgate.net |
| Carbonic Anhydrases | Benzimidazole derivatives | Interaction with the zinc ion in the active site. |
Microtubule Destabilization
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are potent anticancer drugs. The benzimidazole scaffold is present in several well-known microtubule-destabilizing agents, such as nocodazole. nih.govresearchgate.net These compounds typically bind to β-tubulin, preventing its polymerization into microtubules. mdpi.com This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis. nih.gov While many benzimidazole derivatives are known to destabilize microtubules, it is noteworthy that some derivatives have been found to act as microtubule-stabilizing agents, indicating that the specific substitutions on the benzimidazole core determine the precise mechanism of action. nih.govresearchgate.net
Modulation of Gene and miRNA Expression
The aforementioned mechanisms of action, particularly the modulation of epigenetic targets and inhibition of various protein kinases, have a direct impact on the expression of genes and microRNAs (miRNAs). By inhibiting HDACs or BRD4, benzimidazole derivatives can lead to the re-expression of silenced tumor suppressor genes and the downregulation of oncogenes. nih.govrsc.org Similarly, the inhibition of signaling kinases can alter the activity of transcription factors, leading to widespread changes in the cellular transcriptome. While direct studies detailing the specific gene and miRNA expression profiles following treatment with this compound are limited, the established upstream effects on epigenetic and signaling pathways strongly suggest a significant modulation of gene and miRNA expression as a downstream consequence. miRNAs, in particular, are key regulators of cytokine gene expression and immune responses, and their modulation can have profound biological effects. nih.gov
Apoptotic Pathway Induction
A common outcome of the various in vitro biological activities of anticancer benzimidazole derivatives is the induction of apoptosis, or programmed cell death. nih.goviiarjournals.orgresearchgate.net By causing irreparable DNA damage through topoisomerase inhibition, inducing mitotic arrest via microtubule destabilization, or altering the expression of pro- and anti-apoptotic genes through epigenetic modulation and kinase inhibition, these compounds can trigger either the intrinsic or extrinsic apoptotic pathways. nih.gov For instance, the arrest of the cell cycle at the G2/M phase due to microtubule disruption is a potent trigger for apoptosis. nih.gov Furthermore, the inhibition of survival signaling pathways mediated by kinases like EGFR can lower the threshold for apoptotic induction. nih.gov
Anti-inflammatory Mechanisms (In Vitro)
The benzimidazole scaffold is also associated with significant anti-inflammatory properties. nih.govresearchgate.netjmpas.comresearchgate.net The mechanisms underlying these effects are diverse and involve the modulation of various inflammatory mediators and pathways.
Receptor Modulation (e.g., Transient Receptor Potential Vanilloid-1, Cannabinoid Receptors, Bradykinin (B550075) Receptors)
Recent research has shed light on the ability of benzimidazole derivatives to modulate the activity of several receptors implicated in inflammation and pain signaling. nih.gov
Transient Receptor Potential Vanilloid-1 (TRPV1) Modulation: The TRPV1 receptor is a non-selective cation channel that plays a crucial role in the perception of pain and heat. acs.orgnih.govmdpi.comfrontiersin.org It is a key target for the development of new analgesics. Several series of benzimidazole derivatives have been identified as potent TRPV1 antagonists, capable of blocking the receptor's activation by stimuli like capsaicin. acs.orgnih.gov This antagonistic activity is a key mechanism for their anti-inflammatory and analgesic effects.
Cannabinoid Receptor Modulation: The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including inflammation. Benzimidazole derivatives have been developed as modulators of these receptors, with some showing high selectivity for the CB2 receptor, which is primarily expressed on immune cells. nih.govresearchgate.net Modulation of the CB2 receptor is an attractive strategy for developing anti-inflammatory agents with a reduced risk of psychotropic side effects associated with CB1 receptor activation.
Bradykinin Receptor Modulation: Bradykinin is a pro-inflammatory peptide that acts via two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed and mediates the acute inflammatory effects of bradykinin. Benzimidazole derivatives have been reported to act as antagonists of the bradykinin B2 receptor, thereby inhibiting its pro-inflammatory signaling. nih.govnih.gov
| Receptor Target | Class of Compounds Investigated | Effect |
| Transient Receptor Potential Vanilloid-1 (TRPV1) | Benzimidazole derivatives | Antagonism, leading to reduced pain and inflammation signaling. nih.govacs.orgnih.gov |
| Cannabinoid Receptors (CB1 and CB2) | Benzimidazole derivatives | Modulation, often with selectivity for CB2, which is involved in immune responses. nih.govresearchgate.net |
| Bradykinin Receptors | Benzimidazole derivatives | Antagonism, blocking the pro-inflammatory effects of bradykinin. nih.gov |
Enzyme Modulation (e.g., 5-Lipoxygenase, Cyclooxygenase)
An exhaustive search of scientific databases and research articles did not yield any specific in vitro studies on the modulatory effects of this compound on 5-Lipoxygenase (5-LOX) or Cyclooxygenase (COX) enzymes. While numerous benzimidazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of these key enzymes, no such data is currently available for this compound. Consequently, its potential to influence the arachidonic acid cascade via these pathways remains uncharacterized.
Antiviral Activity Mechanisms (In Vitro)
There is no published in vitro research detailing the antiviral mechanisms of this compound against Human Immunodeficiency Virus (HIV) or Hepatitis B Virus (HBV). The scientific literature contains numerous examples of benzimidazole-based compounds demonstrating potent antiviral activities by inhibiting various stages of the viral life cycle. However, specific studies to determine if this compound can inhibit viral entry, reverse transcription, integration, or other replication pathways for HIV or HBV have not been reported.
General Enzyme and Receptor Binding Studies (In Vitro)
No specific in vitro studies have been found that evaluate the inhibitory activity of this compound against the urease enzyme. The inhibition of urease is a key target for the treatment of infections caused by urease-producing bacteria, and various heterocyclic compounds, including some benzimidazoles, have been explored for this purpose. However, the potential of this compound as a urease inhibitor has not been documented in the available literature.
Investigations into the inhibitory effects of this compound on other specific enzyme targets, such as Mycobacterium tuberculosis protein tyrosine phosphatase B (MTB PtpB), have not been reported. MTB PtpB is a crucial virulence factor in tuberculosis, making it an attractive target for novel drug development. While the broader benzimidazole scaffold has been utilized in the design of various enzyme inhibitors, the activity of this specific compound against MTB PtpB remains uninvestigated.
There is a lack of in vitro data concerning the binding affinity and functional activity of this compound at the mu-opioid receptor. Studies to determine whether this compound acts as an agonist, antagonist, or has no significant interaction with this receptor have not been published. Therefore, its potential to modulate opioid signaling pathways is currently unknown.
Advanced Applications in Materials Science and Sensing Non Clinical
Photophysical Properties and Their Modulation
The photophysical behavior of thiophene-benzimidazole derivatives is governed by the electronic transitions between the molecular orbitals. The specific arrangement of the thiophene (B33073) and benzimidazole (B57391) rings, along with the N-ethyl substitution, finely tunes these properties. While specific experimental data for 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole is not extensively detailed in the literature, the behavior of closely related 2-(thiophen-2-yl)-1H-benzo[d]imidazole and similar D-π-A structures provides a strong basis for understanding its characteristics.
The electronic absorption and emission spectra of molecules like this compound are characterized by transitions between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Typically, the HOMO is delocalized across the benzimidazole and thiophene framework, while the LUMO is also distributed over the π-conjugated system. beilstein-archives.org
Compounds with a thiophene-benzimidazole core exhibit intense absorption bands in the near-ultraviolet range, which can extend into the visible spectrum, corresponding to π-π* transitions. beilstein-archives.org For instance, related 2-(5-arylthiophen-2-yl)-benzimidazole compounds show long-wavelength absorption maxima ranging from 360 nm to over 400 nm. nih.gov The emission spectra typically show a large Stokes shift, which is a significant difference between the absorption and emission maxima. This characteristic is highly desirable in fluorescence applications as it minimizes self-absorption and improves detection sensitivity. Some imidazole-based fluorophores are known to exhibit bright blue-green emissions. nih.gov
Table 1: Representative Absorption and Emission Data for Analogous Thiophene-Heterocycle Systems
| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Thienyl-benzothiazoles | Dichloromethane | 376 | 430 | 3680 | researchgate.net |
| Bithienyl-benzothiazoles | Dichloromethane | 406 | 465 | 3250 | researchgate.net |
| Imidazole (B134444) Derivative | DMSO | 335 | 560 | 8598 | rsc.org |
This table presents data for structurally related compounds to illustrate the typical photophysical properties of the thiophene-benzimidazole class.
A hallmark of D-π-A systems like this compound is their solvatochromic behavior—the change in absorption or emission spectra with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon photoexcitation. The excited state often possesses a more polar character due to an intramolecular charge transfer (ICT) from the donor (ethyl-benzimidazole) to the acceptor (thiophene) part of the molecule. rsc.org
In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission maximum. rsc.orgnih.gov This positive solvatochromism is a direct indicator of ICT. The magnitude of this shift can be correlated with solvent polarity parameters to estimate the change in dipole moment between the ground and excited states. nih.gov Studies on similar benzimidazole derivatives confirm that solvent effects on absorption and fluorescence bands are significant. nih.govrsc.org
The ICT process is fundamental to the molecule's function in sensors and optoelectronic devices. The efficiency of this charge transfer can be modulated by modifying the donor and acceptor strengths or by the surrounding environment, making these compounds highly tunable. nih.gov
The fluorescence quantum yield (Φf) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the performance of a fluorescent material.
For thiophene-benzimidazole and related structures, quantum yields can vary significantly depending on the specific substitution and the solvent environment. beilstein-archives.orgresearchgate.net For example, some imidazole-based fluorophores have been synthesized with quantum yields reaching as high as 0.90. nih.gov In contrast, many thiophene derivatives exhibit low fluorescence yields due to efficient non-radiative decay pathways. chemrxiv.org The N-ethyl substitution and the specific linkage in this compound are expected to influence these values.
Similarly, fluorescence lifetimes for this class of compounds are typically in the nanosecond range. beilstein-archives.org For instance, certain imidazole-fused heterocycles have shown lifetimes varying from 1.76 to 7.35 ns. beilstein-archives.org
Table 2: Representative Fluorescence Quantum Yields and Lifetimes for Analogous Systems
| Compound Class | Solvent | Quantum Yield (Φf) | Lifetime (τ), ns | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridine | Dichloromethane | 0.64 | 7.35 | beilstein-archives.org |
| 2-Phenyl-1H-benzo[d]imidazole | Dichloromethane | 0.43 | 2.05 | beilstein-archives.org |
This table presents data for structurally related compounds to illustrate the typical fluorescence parameters of the thiophene-benzimidazole class.
The dynamics of the excited state are governed by the competition between radiative decay (fluorescence) and non-radiative decay processes (such as internal conversion and intersystem crossing). The rates of these processes, k_r (radiative) and k_nr (non-radiative), determine the quantum yield and lifetime.
They can be calculated using the following relationships:
k_r = Φf / τ
k_nr = (1 - Φf) / τ
In many thiophene-based systems, the non-radiative decay rate can be high, leading to lower quantum yields. chemrxiv.org This is often attributed to ultrafast deactivation mechanisms involving molecular motions like ring puckering. rsc.orgepfl.ch However, incorporating the thiophene into a more rigid benzimidazole structure can restrict these non-radiative pathways, potentially enhancing fluorescence. The solvent environment can also significantly influence these rates; polar solvents may stabilize the ICT state but can sometimes open up new non-radiative decay channels. rsc.org
Computational chemistry, particularly using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful insights into the excited state dynamics of these molecules. beilstein-archives.orgmdpi.com Theoretical calculations can predict the geometries of the ground and excited states, the energies of the frontier molecular orbitals (HOMO and LUMO), and the nature of electronic transitions. beilstein-archives.org
For thiophene-benzimidazole systems, calculations often confirm that the lowest energy electronic transition corresponds to a HOMO-LUMO transition with significant charge-transfer character. beilstein-archives.org Theoretical models can also elucidate the pathways for non-radiative decay. For instance, studies on thiophene have shown that ring puckering plays a crucial role in its photochemistry, leading to ultrafast deactivation. rsc.orgepfl.ch In more complex derivatives, computational analysis can map out the potential energy surfaces to identify conical intersections or other features that facilitate rapid internal conversion back to the ground state. rsc.org Such theoretical studies are essential for understanding structure-property relationships and for the rational design of new materials with optimized photophysical properties. mdpi.com
Coordination Chemistry and Ligand Design
Impact of Coordination on Electronic and Photophysical Properties
The interaction of this compound with metal ions is anticipated to significantly influence its electronic and photophysical characteristics, a key area of interest for developing new sensory materials. While specific research on the coordination chemistry of this exact compound is limited, the behavior of analogous structures, particularly those containing both benzimidazole and thiophene moieties, offers considerable insight. For instance, the related compound 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole has been identified as a potential bidentate ligand, capable of binding to metals. nih.govresearchgate.net This suggests that this compound could also serve as a ligand, with the nitrogen atoms of the benzimidazole ring and the sulfur atom of the thiophene ring acting as potential coordination sites.
The coordination with a metal ion typically perturbs the electronic structure of the organic ligand, leading to observable changes in its spectroscopic properties. This can result in a shift in the maximum absorption wavelength (λmax), either to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), depending on how the metal ion affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Furthermore, the fluorescence properties are often highly sensitive to metal ion binding. The coordination can lead to either fluorescence enhancement or quenching through various mechanisms. These mechanisms may include the introduction of new charge-transfer states, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), which can alter the radiative and non-radiative decay pathways of the excited state. cityu.edu.hk The specific impact on the photophysical properties is dependent on factors such as the nature of the metal ion, the solvent environment, and the binding mode of the ligand.
Table 1: Anticipated Effects of Metal Coordination on the Properties of this compound
| Property | Potential Change Upon Coordination | Possible Underlying Mechanism |
| Absorption Spectrum | Shift in λmax | Alteration of the HOMO-LUMO energy gap |
| Emission Spectrum | Fluorescence quenching or enhancement | Introduction of new charge-transfer states (e.g., MLCT, LMCT), photoinduced electron transfer (PET) |
| Quantum Yield | Increase or decrease | Changes in the rates of radiative and non-radiative decay processes |
Potential in Organic Electronic Devices and Optoelectronics (e.g., Conductive Polymers)
The structural fusion of a benzimidazole ring and a thiophene ring in this compound presents a promising scaffold for the development of novel organic electronic materials. Both benzimidazole and thiophene are well-established building blocks in the design of organic semiconductors due to their charge-transporting capabilities and good environmental stability. nih.govresearchgate.netnih.gov The π-conjugated system that extends across both heterocyclic rings in this molecule is crucial for facilitating the movement of charge carriers.
The presence of an ethyl group on the benzimidazole nitrogen is expected to enhance the solubility of the molecule. mdpi.com Good solubility is a critical attribute for the cost-effective fabrication of large-area organic electronic devices from solution-based processing techniques.
Conductive Polymers:
This compound can be envisioned as a monomer for the synthesis of conductive polymers. Polymerization, likely occurring through the coupling of the thiophene rings, would result in a π-conjugated polymer backbone. The electrical conductivity of such a polymer could be significantly increased through doping, a process that introduces mobile charge carriers into the material. These doped polymers could find use in a variety of applications, including as antistatic layers, for electromagnetic interference shielding, and as hole-transporting layers in organic light-emitting diodes (OLEDs) and organic solar cells. nih.govresearchgate.nethelsinki.fi
The optoelectronic properties of polymers derived from this monomer could be further tailored through copolymerization with other aromatic units. This strategy allows for the fine-tuning of the polymer's electronic energy levels (HOMO and LUMO) and absorption characteristics to optimize the performance of electronic devices. researchgate.net While specific data on polymers derived from this compound are not yet available, the extensive body of research on polythiophenes and other thiophene-based polymers provides a strong indication of their potential in organic electronics. nih.govresearchgate.net
Table 2: Potential Applications in Organic Electronics
| Device | Potential Role of this compound-based Materials | Key Material Properties |
| Organic Light-Emitting Diodes (OLEDs) | Hole-transporting or emissive layer | Appropriate HOMO/LUMO energy levels, high charge carrier mobility, good photoluminescence |
| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Broad absorption in the solar spectrum, efficient charge generation and transport |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor channel | High charge carrier mobility, good on/off ratio, environmental stability mdpi.com |
Future Directions and Emerging Research Avenues for 1 Ethyl 2 Thiophen 2 Yl 1h Benzoimidazole
Development of Novel and Efficient Synthetic Routes for Target Compound and Derivatives
While established methods for the synthesis of benzimidazole (B57391) derivatives exist, the future of organic synthesis lies in the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Future synthetic strategies for 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole and its analogues will likely focus on several key areas:
Catalyst Innovation: The exploration of novel catalysts is a paramount objective. This includes the use of transition metal catalysts like ruthenium, palladium, and rhodium, which have shown promise in similar reactions. Furthermore, the application of nano montmorillonite (B579905) clay as a heterogeneous catalyst presents an eco-friendly and efficient alternative for the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives, a methodology that could be adapted for the target compound. pnu.ac.ir
Green Chemistry Approaches: A significant push towards environmentally benign synthesis is anticipated. This involves the use of greener solvents like water and deep eutectic solvents, which are low-cost and less toxic alternatives to conventional organic solvents. rjptonline.orgmdpi.com Microwave-assisted synthesis, another green technique, has been shown to produce benzimidazole derivatives in moderate to good yields with reduced reaction times. rjptonline.org
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of scalability, safety, and process control for the synthesis of this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of novel transition metal and nanocatalysts. pnu.ac.ir |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Utilization of green solvents and microwave-assisted synthesis. rjptonline.orgmdpi.com |
| One-Pot Synthesis | Increased efficiency, reduced waste, simplified procedures. | Design of multi-component reactions for streamlined synthesis. researchgate.net |
| Flow Chemistry | Enhanced scalability, improved safety and control. | Adaptation of batch syntheses to continuous flow processes. |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
The benzimidazole scaffold is a well-established pharmacophore, present in numerous clinically used drugs. ijpdd.orgnih.gov While the biological activities of many benzimidazole derivatives have been explored, the specific therapeutic potential of this compound remains largely untapped. Future research in this area should be directed towards:
Broad-Spectrum Bioactivity Screening: A comprehensive screening of the target compound against a wide array of biological targets is warranted. This could unveil novel therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. Benzimidazole derivatives have shown promise as antitumor, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov
Identification of Novel Molecular Targets: Moving beyond known targets, efforts should be made to identify novel molecular targets for this compound. This can be achieved through techniques like chemical proteomics and affinity-based target identification.
Mechanistic Elucidation: For any identified biological activity, a thorough investigation into the underlying mechanism of action is crucial. This includes studying its interaction with target proteins, its effect on cellular signaling pathways, and its metabolic fate. For instance, some benzimidazole derivatives are known to act as topoisomerase inhibitors. researchgate.net
Antiparasitic Potential: Given that some benzimidazole derivatives are effective against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, exploring the antiprotozoal activity of the target compound is a promising avenue. semanticscholar.org
| Therapeutic Area | Potential Targets/Mechanisms | Supporting Evidence for Benzimidazoles |
| Oncology | Topoisomerase inhibition, kinase inhibition, disruption of microtubule dynamics. | Known anticancer activity of various benzimidazole derivatives. researchgate.netias.ac.innih.gov |
| Infectious Diseases | Inhibition of microbial enzymes, disruption of cell wall synthesis. | Broad-spectrum antibacterial and antifungal properties. nih.govnih.gov |
| Virology | Inhibition of viral replication and assembly. | Antiviral activity against a range of viruses. nih.gov |
| Parasitology | Disruption of parasitic metabolic pathways. | Known efficacy against various protozoa. semanticscholar.org |
Advanced Integration in Functional Materials and Nanotechnology
The unique electronic and photophysical properties of the benzimidazole and thiophene (B33073) rings make this compound a compelling candidate for applications in materials science and nanotechnology. Future research could focus on:
Organic Electronics: The electron-accepting ability and π-conjugated system of the benzimidazole moiety suggest its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.gov
Chemical Sensors: The ability of the benzimidazole nucleus to act as a metal-ion chelator and its pH-sensitive chromogenic properties make it an excellent building block for the development of optical and electrochemical sensors. researchgate.net
Nanomaterials: Incorporation of this compound into nanomaterials, such as nanoparticles and metal-organic frameworks (MOFs), could lead to the development of novel materials with enhanced catalytic, sensing, or therapeutic properties. researchgate.net
Luminescent Materials: The inherent fluorescence of some benzimidazole derivatives could be harnessed for applications in bio-imaging and as fluorescent probes.
High-Throughput Screening and Combinatorial Chemistry for Lead Optimization
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools.
Combinatorial Library Synthesis: The development of a combinatorial library of derivatives, where the ethyl and thiophene moieties are systematically varied, would provide a rich source of compounds for biological screening. Liquid-phase synthesis on a soluble polymer support is one efficient method for constructing such libraries. nih.govrsc.org
High-Throughput Screening Assays: The implementation of HTS assays is crucial for rapidly evaluating the biological activity of the synthesized library. nih.govnih.govresearchgate.netmdpi.comprinceton.edu This includes both biochemical assays against purified targets and cell-based phenotypic screens. nih.govmdpi.com
Advanced Computational Design and Predictive Modeling for Structure-Property Relationships
In silico methods are becoming increasingly powerful in guiding the design and optimization of new molecules. For this compound, computational approaches can be employed to:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of derivatives and their biological activity or physicochemical properties. researchgate.netbiointerfaceresearch.comresearchgate.netnih.gov This can help in predicting the activity of novel, unsynthesized compounds.
Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of the target compound and its analogues to specific biological targets, providing insights into the mechanism of action at a molecular level. researchgate.netbiointerfaceresearch.comnih.gov
Density Functional Theory (DFT) Calculations: DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the design of derivatives with desired characteristics.
Hybridization with Other Bioactive or Material Science Scaffolds
The concept of molecular hybridization, where two or more pharmacophores or functional moieties are combined into a single molecule, has emerged as a powerful strategy in drug discovery and materials science. Future research on this compound could explore the synthesis and evaluation of hybrid molecules.
Hybrid Bioactive Molecules: Covalently linking the this compound scaffold to other known bioactive heterocycles (e.g., pyrazole, pyridine, coumarin) could result in hybrid compounds with synergistic or novel biological activities. researchgate.netsemanticscholar.orgnih.govuobaghdad.edu.iq
Conjugates for Targeted Therapy: The development of conjugates where this compound is linked to a targeting moiety, such as an antibody or a peptide, could enable the targeted delivery of the compound to specific cells or tissues, enhancing its therapeutic efficacy and reducing off-target effects. nih.gov
Hybrid Materials: Incorporating the target compound into polymeric or inorganic materials could lead to the creation of hybrid materials with unique optical, electronic, or catalytic properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-2-thiophen-2-yl-1H-benzoimidazole, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Friedel-Crafts Acylation : A solvent-free approach using Eaton’s reagent achieves yields of 90–96% with high selectivity and simplicity, starting from accessible substrates .
- Multi-step Functionalization : Substitutions at the benzimidazole core (e.g., aryl thiazole-triazole acetamide derivatives) require sequential reactions, such as click chemistry or nucleophilic substitutions, often in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I) .
- Optimization Tips : Monitor reactions via TLC, use purified reagents, and adjust stoichiometry to minimize byproducts.
Q. What spectroscopic techniques are recommended for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substituent positions .
- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm) and C=N/C-S bonds (~1600 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 255.09) .
Q. How can researchers assess the purity of synthesized derivatives?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) .
- Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate crystallinity .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (deviation <0.4%) .
Advanced Research Questions
Q. How do thiophene and benzimidazole moieties influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Thiophene Role : Enhances lipophilicity and π-π stacking with target proteins (e.g., EGFR kinase). Derivatives with electron-withdrawing groups (Cl, F) on thiophene improve IC values by 2–3-fold .
- Benzimidazole Core : Acts as a hydrogen-bond donor/acceptor. Substitution at the 1-ethyl position reduces cytotoxicity in normal cells while maintaining antitumor activity .
- Case Study : 2-Thiophenyl analogs showed 80% inhibition of MCF-7 cancer cells vs. 45% for phenyl derivatives .
Q. What strategies resolve contradictions between in silico docking predictions and in vitro assay results?
- Methodology :
- Validation Metrics : Cross-check docking scores (AutoDock Vina) with experimental IC. For example, a compound with a docking score of −9.2 kcal/mol but poor in vitro activity may require re-evaluating protonation states or solvent effects .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Discrepancies often arise from flexible binding pockets not captured in static docking .
- Experimental Adjustments : Test alternative assay conditions (e.g., ATP concentrations in kinase assays) to align with computational parameters .
Q. How can derivatives be designed to enhance selectivity for specific biological targets?
- Methodology :
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bonding benzimidazole) using tools like Schrödinger Phase.
- Selectivity Filters : Introduce bulky substituents (e.g., 4-bromophenyl in triazole-acetamide derivatives) to block off-target interactions. Compound 9c showed 10-fold selectivity for EGFR over HER2 .
- ADMET Profiling : Use SwissADME to predict CNS permeability and CYP450 inhibition. Low-molecular-weight derivatives (<450 Da) with LogP 2–3 optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
